1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c21-16-5-3-15(4-6-16)20(8-1-2-9-20)18(23)22-17-7-10-19(17)11-13-24-14-12-19/h3-6,17H,1-2,7-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXVGUGOIAEMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCC34CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification, hydrazination, salt formation, and cyclization . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Compounds :
- (R)-1-(4-Chlorophenyl)-N-(3-(4-fluorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propyl)cyclopentane-1-carboxamide (PIPC1)
- (R)-1-(4-Chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide (PIPC2)
Structural Differences :
- The target compound’s 7-oxaspiro[3.5]nonan-1-yl group is replaced with a piperidine ring bearing hydroxy and trifluoromethyl groups.
- PIPC1 and PIPC2 incorporate fluorophenyl or phenylpropyl chains, enhancing lipophilicity compared to the spirocyclic ether .
Thieno-Pyrazolylcarboxamide Analogs
Key Compound :
- 1-(4-Chlorophenyl)-N-[2-(4-Methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide
Structural Differences :
Pharmacological Implications :
- The thieno-pyrazolyl moiety may enhance π-π stacking interactions with target proteins, while the methoxy group improves solubility.
Cyclopropane-Carboxamide Derivatives
Key Compound :
- N,N-Diethyl-2-(4-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
Structural Differences :
- A 4-methoxyphenoxy group replaces the 4-chlorophenyl substituent.
Comparative Analysis Table
Research Findings and Implications
- TRPA1 Modulation : The PIPC series highlights the role of bulky, electron-withdrawing groups (e.g., trifluoromethyl) in enhancing TRPA1 affinity. The target compound’s spiro ether may mimic these effects while improving bioavailability .
- Synthetic Challenges : Cyclopropane derivatives () achieve high diastereoselectivity but face metabolic instability. The target’s spiro structure may balance synthetic feasibility and stability .
- Agricultural Applications : While unrelated to TRPA1, demonstrates that chlorophenyl-carboxamides can affect plant physiology, suggesting broader utility for structural analogs .
Biological Activity
1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide is a complex organic compound notable for its spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 294.77 g/mol. Its structure features a spirocyclic moiety, which is often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉ClN₂O₂ |
| Molecular Weight | 294.77 g/mol |
| CAS Number | 2309556-02-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating various biological pathways. Research suggests that it may act as an inhibitor of key enzymes or receptors involved in pain and inflammatory responses, similar to other compounds within its structural class .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds structurally related to this compound. For instance, compounds containing similar spirocyclic structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential utility in treating bacterial infections .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Studies indicate that derivatives with similar functional groups exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are relevant in the context of neurodegenerative diseases and gastrointestinal disorders, respectively .
Case Studies
A notable study investigated the interaction of spirocyclic compounds with bovine serum albumin (BSA), revealing significant binding affinity that correlates with their pharmacological effectiveness. This suggests that modifications to the spirocyclic structure could enhance biological activity through improved bioavailability and receptor interaction .
Comparative Analysis
To understand the unique attributes of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antibacterial, enzyme inhibition | Interaction with specific enzymes/receptors |
| 3-[4-(methylsulfanyl)phenyl]-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide | Antibacterial, anti-inflammatory | Modulation of pain signaling pathways |
| Piperidine derivatives | Antidepressant, analgesic | Neurotransmitter receptor modulation |
Q & A
Q. What are the common synthetic routes for preparing 1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide?
Methodological Answer: The synthesis typically involves coupling the cyclopentane-1-carboxylic acid derivative with the 7-oxaspiro[3.5]nonan-1-amine moiety. Key steps include:
- Step 1 : Activation of the carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 2 : Formation of the amide bond using 4-dimethylaminopyridine (DMAP) as a catalyst, followed by purification via column chromatography .
- Step 3 : Final characterization using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Q. How is the spirocyclic structure of 7-oxaspiro[3.5]nonan-1-yl confirmed experimentally?
Methodological Answer: The spiro configuration is validated through:
- X-ray crystallography : Resolves spatial arrangement of the spiro junction .
- NOESY NMR : Identifies through-space interactions between protons on the cyclopentane and oxaspiro rings .
- Vibrational spectroscopy (IR/Raman) : Detects strain in the spiro system via characteristic C-O-C and ring deformation modes .
Q. What physicochemical properties are critical for handling this compound?
Methodological Answer: Key properties include:
Advanced Research Questions
Q. How do stereochemical challenges in the spiro system impact synthetic yield and biological activity?
Methodological Answer: The spiro[3.5]nonane system introduces axial chirality, leading to diastereomers. Strategies to address this include:
- Chiral HPLC : Separates enantiomers for individual bioactivity testing .
- Asymmetric catalysis : Uses chiral ligands (e.g., BINAP) during spiro ring formation to control stereochemistry .
- SAR studies : Compare activity of isolated stereoisomers against targets (e.g., kinase inhibition) to identify pharmacophoric configurations .
Q. How can researchers design assays to evaluate this compound’s interaction with biological targets?
Methodological Answer:
- Target selection : Prioritize proteins with hydrophobic binding pockets (e.g., GPCRs, kinases) based on the compound’s lipophilic spiro core .
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd values) .
- Functional assays : Test inhibition of enzymatic activity (e.g., ATPase assays for kinase targets) with IC₅₀ calculations .
Q. How should conflicting data on substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) be resolved?
Methodological Answer: Contradictions in substituent impact (e.g., Cl vs. F on bioactivity) require:
- Comparative crystallography : Resolve binding modes of analogs with target proteins .
- Free-energy perturbation (FEP) simulations : Quantify substituent contributions to binding thermodynamics .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .
Q. What strategies optimize metabolic stability in vivo for this compound?
Methodological Answer:
Q. How can computational modeling guide the design of analogs with improved target selectivity?
Methodological Answer:
- Molecular docking : Screen virtual libraries against target vs. off-target proteins (e.g., kinase X vs. Y) .
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with selectivity indices .
- MD simulations : Predict binding pocket flexibility to optimize substituent bulkiness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
